molecular formula C20H20N2O2S B14081453 5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one

5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B14081453
M. Wt: 352.5 g/mol
InChI Key: YPPAQBTVRSDRAI-UHFFFAOYSA-N
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Description

5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thioxoimidazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with isopropylbenzylidene and methoxyphenyl groups.

Preparation Methods

The synthesis of 5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-isopropylbenzaldehyde with 3-methoxyphenylthiourea under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing substituents on the aromatic rings.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding thiourea and aldehyde derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Research has indicated that this compound may possess antimicrobial, antifungal, and anticancer properties, leading to its investigation as a potential therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the disruption of cellular processes, inhibition of protein synthesis, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one can be compared with other thioxoimidazolidinone derivatives, such as:

    5-(4-Methylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of an isopropyl group.

    5-(4-Chlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one: Contains a chlorine substituent on the benzylidene ring.

    5-(4-Methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one: Features a methoxy group on the benzylidene ring.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H20N2O2S/c1-13(2)15-9-7-14(8-10-15)11-18-19(23)22(20(25)21-18)16-5-4-6-17(12-16)24-3/h4-13H,1-3H3,(H,21,25)

InChI Key

YPPAQBTVRSDRAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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